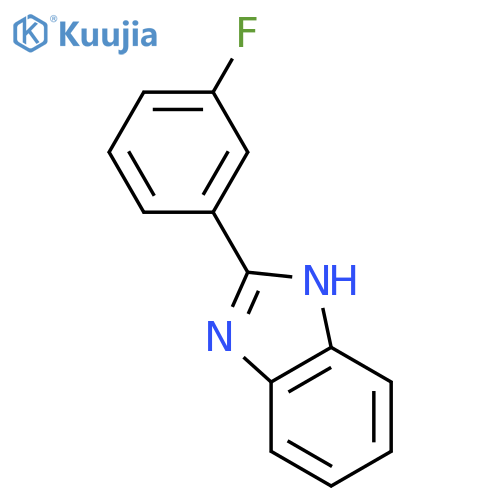Cas no 324-15-2 (2-(3-fluorophenyl)-1H-Benzimidazole)

324-15-2 structure
商品名:2-(3-fluorophenyl)-1H-Benzimidazole
2-(3-fluorophenyl)-1H-Benzimidazole 化学的及び物理的性質
名前と識別子
-
- 2-(3-fluorophenyl)-1H-Benzimidazole
- 1H-benzimidazole, 2-(3-fluorophenyl)-
- DTXSID90954169
- (m-Fluorophenyl)-2 benzimidazole [French]
- CBMicro_034471
- 2-(3-Fluorophenyl)-1H-benz[d]imidazole
- WNDVNZISLWPOLI-UHFFFAOYSA-N
- 2-(3-fluorophenyl)-1H-benzo[d]imidazole
- Cambridge id 5805448
- AKOS003029397
- (m-Fluorophenyl)-2 benzimidazole
- F15027
- CS-0364471
- 324-15-2
- BIM-0034397.P001
- STK395158
- Benzimidazole, 2-(m-fluorophenyl)-
- DB-211288
- Bo 873
- SR-01000493514
- SCHEMBL4122566
- MFCD01564628
- EU-0045001
- SR-01000493514-1
-
- MDL: MFCD01564628
- インチ: InChI=1S/C13H9FN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)
- InChIKey: WNDVNZISLWPOLI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)F
計算された属性
- せいみつぶんしりょう: 211.06724
- どういたいしつりょう: 212.07497646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- PSA: 25.78
2-(3-fluorophenyl)-1H-Benzimidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD11145388-5g |
2-(3-Fluorophenyl)-1H-benzo[d]imidazole |
324-15-2 | 97% | 5g |
$424 | 2024-07-19 | |
| Chemenu | CM378862-1g |
2-(3-fluorophenyl)-1H-1,3-benzodiazole |
324-15-2 | 95%+ | 1g |
$193 | 2023-01-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435141-1g |
2-(3-Fluorophenyl)-1H-benzo[d]imidazole |
324-15-2 | 97% | 1g |
¥1674.00 | 2024-08-02 |
2-(3-fluorophenyl)-1H-Benzimidazole 関連文献
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
324-15-2 (2-(3-fluorophenyl)-1H-Benzimidazole) 関連製品
- 324-27-6(2-(4-Fluorophenyl)-1H-benzimidazole)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 61389-26-2(Lignoceric Acid-d4)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
